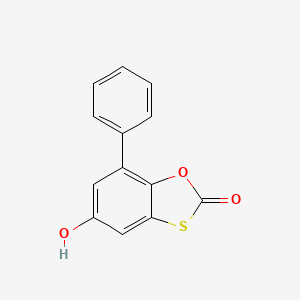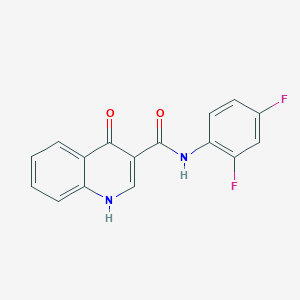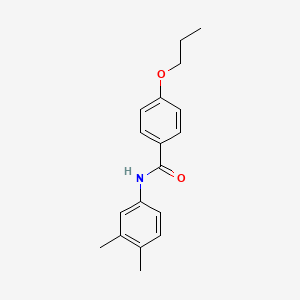
N-(2-hydroxypropyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)-3-nitrobenzamide, also known as HPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. HPNB is a small molecule that belongs to the class of nitroaromatic compounds and has been shown to possess various biological activities, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-3-nitrobenzamide is not fully understood. However, it has been proposed that N-(2-hydroxypropyl)-3-nitrobenzamide exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-(2-hydroxypropyl)-3-nitrobenzamide has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammation and cancer development. Additionally, N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to inhibit the activation of MAPK, which is involved in the regulation of cell proliferation and survival. Moreover, N-(2-hydroxypropyl)-3-nitrobenzamide has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Moreover, N-(2-hydroxypropyl)-3-nitrobenzamide has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to possess anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2-hydroxypropyl)-3-nitrobenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. Moreover, it possesses various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for drug development. However, N-(2-hydroxypropyl)-3-nitrobenzamide also has some limitations for lab experiments. It is a nitroaromatic compound that can be potentially toxic and mutagenic. Therefore, proper precautions should be taken when handling N-(2-hydroxypropyl)-3-nitrobenzamide.
Future Directions
There are several future directions for the research on N-(2-hydroxypropyl)-3-nitrobenzamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(2-hydroxypropyl)-3-nitrobenzamide. Secondly, the potential applications of N-(2-hydroxypropyl)-3-nitrobenzamide in the treatment of various diseases, including cancer and inflammation, need to be explored further. Thirdly, the safety and toxicity of N-(2-hydroxypropyl)-3-nitrobenzamide need to be evaluated in detail. Finally, the structure-activity relationship (SAR) of N-(2-hydroxypropyl)-3-nitrobenzamide needs to be studied to design more potent and selective analogs.
Synthesis Methods
The synthesis of N-(2-hydroxypropyl)-3-nitrobenzamide can be achieved by the reaction of 3-nitrobenzoic acid with 2-hydroxypropylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-(2-hydroxypropyl)-3-nitrobenzamide.
Scientific Research Applications
N-(2-hydroxypropyl)-3-nitrobenzamide has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has been studied extensively for its potential applications in the field of medicinal chemistry. N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
N-(2-hydroxypropyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7(13)6-11-10(14)8-3-2-4-9(5-8)12(15)16/h2-5,7,13H,6H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFVIZDWWNEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5198809.png)

![2,4-dichloro-N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5198818.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B5198824.png)
![N-ethyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5198833.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5198838.png)


![N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5198855.png)

![4-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]thiomorpholine](/img/structure/B5198879.png)


amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5198891.png)